二铋三硒;硒(2-)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dibismuth triselenide, with the chemical formula Bi₂Se₃, is a compound composed of bismuth and selenium. It is a V₂VI₃-type semiconductor known for its narrow band gap, estimated theoretically to be around 0.35 eV and experimentally between 0.2 and 0.3 eV . This compound is recognized for its thermoelectric properties and its role as a three-dimensional topological insulator .

科学研究应用

Dibismuth triselenide has a wide range of scientific research applications:

作用机制

Dibismuth triselenide, also known as dibismuth selenium(2-) or UNII-9I1Y040903, is a compound with potential biomedical applications . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Bismuth-based nanoparticles have been studied for their versatile biomedical applications, including therapeutic, diagnostic, biosensing, and regenerative properties .

Mode of Action

The compound’s interaction with its targets likely involves the unique structural, physicochemical, and compositional features of bismuth-based nanoparticles .

Biochemical Pathways

The incorporation of selenium into small molecules remains an area of active research .

Pharmacokinetics

Selenium compounds have demonstrated anticancer properties in both preclinical and clinical studies .

Result of Action

Bismuth-based nanoparticles have shown promise in combined cancer therapy, photothermal and radiation therapy, multimodal imaging, theranostics, drug delivery, biosensing, and tissue engineering .

Action Environment

The fabrication of bismuth-based nanoparticles involves cost-effective processes and results in materials with large surface areas, high stability, and high versatility in terms of shape, size, and porosity .

生化分析

Biochemical Properties

It is known that Dibismuth triselenide exhibits strong spin-orbit coupling This property could potentially influence its interactions with enzymes, proteins, and other biomolecules

Cellular Effects

Given its strong spin-orbit coupling , it is possible that Dibismuth triselenide could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exhibit strong spin-orbit coupling , which could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

准备方法

Synthetic Routes and Reaction Conditions: Dibismuth triselenide can be synthesized using various methods, including sol-gel and hydrothermal techniques. In the sol-gel method, bismuth nitrate pentahydrate and elemental selenium are used in a 2:3 molar ratio. The hydrothermal method involves similar reactants but uses dimethylformamide as the solvent .

Industrial Production Methods: Industrial production of dibismuth triselenide often involves electrodeposition techniques. For instance, bismuth selenide films can be grown on platinum electrodes using a choline chloride-malic acid ionic liquid mixture at temperatures ranging from 35°C to 65°C . This method ensures high-quality thin films suitable for various applications.

化学反应分析

Types of Reactions: Dibismuth triselenide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Dibismuth triselenide can be oxidized using strong oxidizing agents such as nitric acid.

Reduction: Reduction can be achieved using reducing agents like hydrogen gas or hydrazine.

Substitution: Substitution reactions often involve halogenating agents, where selenium atoms are replaced by halogens.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth oxide and selenium dioxide, while reduction can produce elemental bismuth and selenium.

相似化合物的比较

- Bismuth tritelluride (Bi₂Te₃)

- Antimony triselenide (Sb₂Se₃)

- Bismuth sulfide (Bi₂S₃)

- Antimony telluride (Sb₂Te₃)

Comparison: Dibismuth triselenide is unique due to its combination of thermoelectric properties and topological insulating behavior. While compounds like bismuth tritelluride and antimony triselenide also exhibit thermoelectric properties, they do not possess the same topological insulating characteristics. This makes dibismuth triselenide particularly valuable for applications in advanced electronic devices and quantum computing .

属性

CAS 编号 |

12068-69-8 |

|---|---|

分子式 |

BiSe |

分子量 |

287.95 g/mol |

IUPAC 名称 |

bismuth;selenium |

InChI |

InChI=1S/Bi.Se |

InChI 键 |

QEBDLIWRLCPLCY-UHFFFAOYSA-N |

SMILES |

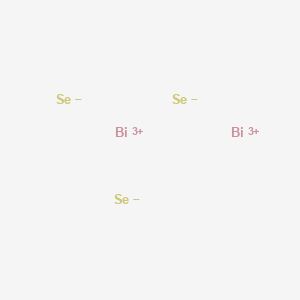

[Se-2].[Se-2].[Se-2].[Bi+3].[Bi+3] |

规范 SMILES |

[Se].[Bi] |

Key on ui other cas no. |

12068-69-8 |

Pictograms |

Acute Toxic; Health Hazard; Environmental Hazard |

产品来源 |

United States |

Q1: What makes dibismuth triselenide (Bi2Se3) interesting for topological insulator applications?

A: Dibismuth triselenide exhibits unique surface properties that make it a promising material for topological insulators [, ]. Specifically, it hosts a gapless surface state with linearly dispersed electrons. These electrons are protected from backscattering due to time-reversal symmetry, leading to high conductivity on the material's surface. []

Q2: How can the properties of dibismuth triselenide be modified for specific applications?

A: Researchers have discovered that doping dibismuth triselenide with magnetic impurities, like magnetic atoms, can break the time-reversal symmetry. [] This disruption leads to the opening of a surface gap in the material, which can be further tuned by manipulating the type and concentration of dopants. [] This ability to manipulate the surface gap is crucial for potential applications in areas such as axion electrodynamics. []

Q3: Can dibismuth triselenide be used in conjunction with other materials to achieve novel functionalities?

A: Yes, research has shown that growing a thin film of dibismuth triselenide on a superconductor like niobium diselenide (NbSe2) can induce a superconducting gap on the Bi2Se3 surface. [] This coexistence of superconductivity and topological order opens up exciting possibilities for exploring Majorana fermions and other exotic quantum phenomena. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

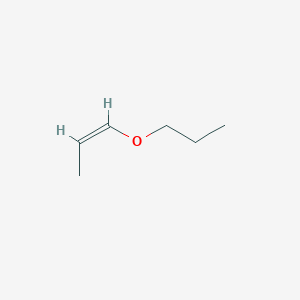

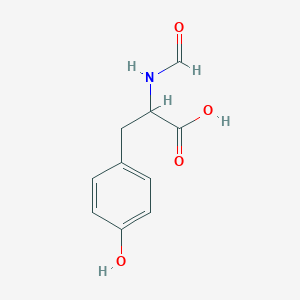

![1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester](/img/structure/B79612.png)